molecular formula C8H10FN3O3S B562600 Emtricitabine-13C,15N2 CAS No. 1217820-69-3

Emtricitabine-13C,15N2

Cat. No.: B562600
CAS No.: 1217820-69-3
M. Wt: 250.223
InChI Key: XQSPYNMVSIKCOC-SJLFXUEQSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Emtricitabine-13C,15N2 is a stable isotope-labeled compound of Emtricitabine, which is a nucleoside reverse transcriptase inhibitor. This compound is primarily used in scientific research to study the pharmacokinetics and metabolic pathways of Emtricitabine. The labeling with carbon-13 and nitrogen-15 isotopes allows for precise tracking and quantification in various biological systems.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Emtricitabine-13C,15N2 involves the incorporation of carbon-13 and nitrogen-15 isotopes into the Emtricitabine molecule. The general synthetic route includes the following steps:

    Formation of the Oxathiolane Ring: The oxathiolane ring is synthesized through a series of reactions involving the appropriate starting materials and reagents.

    Introduction of the Pyrimidine Base: The pyrimidine base is introduced into the oxathiolane ring through nucleophilic substitution reactions.

    Isotope Labeling: The carbon-13 and nitrogen-15 isotopes are incorporated into the molecule at specific positions during the synthesis.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:

    Optimization of Reaction Conditions: Ensuring high yield and purity through optimized reaction conditions.

    Purification: Using techniques such as chromatography to purify the final product.

    Quality Control: Rigorous quality control measures to ensure the isotopic purity and chemical integrity of the compound.

Chemical Reactions Analysis

Types of Reactions: Emtricitabine-13C,15N2 undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.

    Reduction: Reduction reactions can convert the compound into reduced forms.

    Substitution: Nucleophilic and electrophilic substitution reactions can modify the functional groups on the molecule.

Common Reagents and Conditions:

    Oxidizing Agents: Hydrogen peroxide, potassium permanganate.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Halogenating agents, nucleophiles such as amines and thiols.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups into the molecule.

Scientific Research Applications

Emtricitabine-13C,15N2 has a wide range of scientific research applications, including:

    Pharmacokinetics Studies: Used to study the absorption, distribution, metabolism, and excretion of Emtricitabine in biological systems.

    Metabolic Pathway Analysis: Helps in identifying and quantifying metabolites of Emtricitabine.

    Drug Interaction Studies: Used to investigate interactions between Emtricitabine and other drugs.

    HIV Research: Employed in research related to the treatment and prevention of HIV infection.

    Biological Tracing: Acts as a tracer in various biological studies to understand the behavior of Emtricitabine in vivo.

Mechanism of Action

Emtricitabine-13C,15N2, like Emtricitabine, is a nucleoside reverse transcriptase inhibitor. It works by inhibiting the reverse transcriptase enzyme, which is essential for the replication of HIV. The compound is phosphorylated to its active triphosphate form, which competes with natural deoxycytidine triphosphate for incorporation into the viral DNA. Once incorporated, it terminates the DNA chain, preventing further elongation and viral replication .

Comparison with Similar Compounds

    Lamivudine: Another nucleoside reverse transcriptase inhibitor used in the treatment of HIV and hepatitis B.

    Tenofovir: A nucleotide reverse transcriptase inhibitor used in combination with Emtricitabine for HIV treatment.

    Zidovudine: An older nucleoside reverse transcriptase inhibitor used in HIV treatment.

Uniqueness of Emtricitabine-13C,15N2: this compound is unique due to its stable isotope labeling, which allows for precise tracking and quantification in research studies. This makes it particularly valuable in pharmacokinetics and metabolic studies, providing insights that are not possible with unlabeled compounds.

Properties

IUPAC Name

4-amino-5-fluoro-1-[(2R,5S)-2-(hydroxymethyl)-1,3-oxathiolan-5-yl](213C,1,3-15N2)pyrimidin-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10FN3O3S/c9-4-1-12(8(14)11-7(4)10)5-3-16-6(2-13)15-5/h1,5-6,13H,2-3H2,(H2,10,11,14)/t5-,6+/m0/s1/i8+1,11+1,12+1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XQSPYNMVSIKCOC-SJLFXUEQSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(OC(S1)CO)N2C=C(C(=NC2=O)N)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1[C@H](O[C@H](S1)CO)[15N]2C=C(C(=[15N][13C]2=O)N)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10FN3O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

250.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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